molecular formula C14H8ClFN2OS B2364796 N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide CAS No. 941998-43-2

N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide

Cat. No.: B2364796
CAS No.: 941998-43-2
M. Wt: 306.74
InChI Key: KHYBCZGFWAHIMU-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate aromatic acids. One common method includes dissolving the reactants in phosphorus oxychloride and refluxing the mixture for an extended period . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide can be compared with other benzothiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

These compounds share similar structural features but may differ in their biological activities and specific applications . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-5-6-11(13-12(9)17-7-20-13)18-14(19)8-3-1-2-4-10(8)16/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYBCZGFWAHIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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